Ethyl 1-(2-chlorophenyl)-4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
This compound is a derivative of pyridazine, which is a type of heterocyclic aromatic organic compound. It has a sulfonyl group attached to a benzo[b][1,4]dioxin moiety, which is further connected to the pyridazine ring via an ester linkage. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, transesterification, or other reactions typical of esters. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis Techniques and Chemical Properties
Regioselective Synthesis under Ultrasound Irradiation : A methodology utilizing ultrasound irradiation for the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates demonstrates significant reduction in reaction times and high yields. This technique underscores the potential for efficient and selective synthesis of complex molecules, possibly including the chemical (Machado et al., 2011).
Antimicrobial Potential of New Quinazolines : Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a compound with structural similarities, exhibits potential as an antimicrobial agent against various pathogens, indicating the broader applicability of such compounds in developing new antibacterial and antifungal agents (Desai et al., 2007).
Anticancer Activity of Novel Heterocycles : The synthesis of new heterocycles using thiophene incorporated thioureido substituent shows potent anticancer activity against the colon HCT-116 human cancer cell line. This suggests the potential of similar compounds for cancer treatment applications (Abdel-Motaal et al., 2020).
Chemical Stability and Reactivity
Complex Formation with Metal Ions : The study of physicochemical properties and complex formation of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, which share functional group similarities with the chemical , indicates the ability to form complexes with Cu(II), Co(II), and Ni(II). This highlights the compound's potential in material science and coordination chemistry (Chekanova et al., 2014).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular biological target of the compound. Without specific studies on this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyloxy)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O8S/c1-2-29-21(26)20-18(12-19(25)24(23-20)15-6-4-3-5-14(15)22)32-33(27,28)13-7-8-16-17(11-13)31-10-9-30-16/h3-8,11-12H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURDPWRSQMGDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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